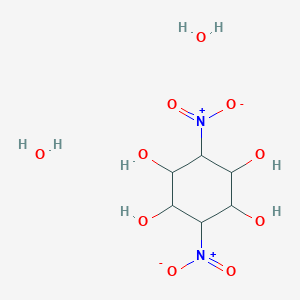

2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named 3,6-dinitrocyclohexane-1,2,4,5-tetrol dihydrate , reflecting its cyclohexane backbone with nitro groups at positions 1 and 4, hydroxyl groups at positions 2, 3, 5, and 6, and two water molecules of crystallization. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄N₂O₁₀ |

| Molecular Weight | 274.18 g/mol |

| SMILES | C1(C(C(C(C1O)O)[N+](=O)[O-])O)O.O.O |

| InChIKey | HLPMBDKMVQVWRP-UHFFFAOYSA-N |

| CAS Registry Number | 37098-43-4 |

Alternative names include 1,4-dideoxy-1,4-dinitro-neoinositol dihydrate and 3,6-dinitrocyclohexane-1,2,4,5-tetrol dihydrate .

Crystallographic Data and Hydrogen Bonding Networks

The compound crystallizes in the triclinic system (space group P1) with the following unit cell parameters:

| Parameter | Value |

|---|---|

| a | 4.7309(5) Å |

| b | 7.8835(9) Å |

| c | 8.0592(9) Å |

| α | 65.180(2)° |

| β | 86.143(2)° |

| γ | 85.995(2)° |

| Cell Volume | 271.91(5) ų |

| Density | 1.674 Mg/m³ |

The structure features an extensive hydrogen-bonding network involving:

- Hydroxyl groups from the cyclohexane ring,

- Nitro groups (acting as hydrogen bond acceptors via oxygen atoms),

- Water molecules coordinating to both hydroxyl and nitro groups.

A representative hydrogen-bonding motif is shown in Table 2 :

| Donor | Acceptor | Distance (Å) |

|---|---|---|

| O-H (C2 hydroxyl) | O (C6 nitro) | 2.85 |

| O-H (C3 hydroxyl) | O (C5 nitro) | 2.90 |

| O-H (water molecule) | O (C1 nitro) | 3.05 |

This network stabilizes the crystal lattice and dictates the planar stacking of molecules.

Conformational Isomerism and Stereochemical Considerations

The cyclohexane core adopts a chair conformation in the crystal state, with substituents arranged to minimize steric strain:

- Nitro groups occupy axial positions at C1 and C4,

- Hydroxyl groups are equatorial at C2, C3, C5, and C6.

This arrangement minimizes 1,3-diaxial interactions between bulky substituents. The dihydrate form further restricts conformational flexibility by fixing water molecules in hydrogen bonds.

Stereochemical Implications :

Comparative Analysis with Related Cyclohexane Derivatives

Structural Analogues

| Compound | Substituents | Key Differences |

|---|---|---|

| 1,4-Dinitrocyclohexane | Nitro at C1 and C4 | No hydroxyl groups; lower molecular weight |

| Hexane-1,2,4,5-tetrol | Four hydroxyl groups | No nitro substituents; higher symmetry |

| 3,6-Dinitro-1,2,4,5-tetrazine | Nitro and tetrazine rings | Aromatic heterocycle instead of cyclohexane |

Stability and Hydrogen Bonding

The dihydrate form enhances stability through:

- Hydrogen bonding with water, reducing desolvation energy.

- Steric protection of nitro groups by equatorial hydroxyls.

In contrast, 1,3-dinitrocyclohexane lacks hydroxyl groups, resulting in weaker intermolecular interactions and lower crystal density.

Properties

IUPAC Name |

3,6-dinitrocyclohexane-1,2,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O8/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h1-6,9-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRCHCXTJJGBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)[N+](=O)[O-])O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958264 | |

| Record name | 3,6-Dinitrocyclohexane-1,2,4,5-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37098-43-4 | |

| Record name | MLS003170921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dinitrocyclohexane-1,2,4,5-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes Overview

There are two principal synthetic approaches documented for preparing 2,3,5,6-tetrahydroxy-1,4-dinitrocyclohexane dihydrate:

Preparation from 3,6-Dinitrocyclohexane-1,2,4,5-tetrol

The parent compound 3,6-dinitrocyclohexane-1,2,4,5-tetrol (PubChem CID 322953) serves as a direct precursor. The preparation involves:

- Starting Material : Cyclohexane-1,2,4,5-tetrol (a tetrahydroxycyclohexane derivative)

- Nitration Step : Selective nitration at the 1 and 4 positions to introduce nitro groups, typically using nitrating agents under controlled temperature to avoid over-nitration or decomposition.

- Hydration : The compound crystallizes as a dihydrate, incorporating two water molecules per molecule in the crystal lattice.

This method requires precise control of reaction conditions to maintain the integrity of the hydroxyl groups while achieving selective nitration.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Hydroxylation | Starting from cyclohexane derivatives or natural polyols | Formation of cyclohexane-1,2,4,5-tetrol |

| 2. Nitration | Mild nitrating agents, low temperature | Introduction of nitro groups at 1,4-positions |

| 3. Crystallization | Controlled cooling in aqueous medium | Formation of dihydrate crystals |

Preparation from Natural Precursors (myo-Inositol)

An alternative preparation involves the oxidation and nitration of myo-inositol or phytic acid, which are naturally abundant polyols with six hydroxyl groups arranged on a cyclohexane ring:

- Oxidation : Partial oxidation of myo-inositol to introduce ketone or quinone functionalities at specific ring positions.

- Nitration : Subsequent nitration to introduce nitro groups at 1,4-positions.

- Purification : Isolation of the dihydrate form by crystallization from aqueous solutions.

This method leverages the natural stereochemistry and hydroxylation pattern of myo-inositol, facilitating regioselective functionalization.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Nitrating Agent | Dilute nitric acid or mixed acid (HNO3/H2SO4) | Controlled to avoid over-nitration |

| Temperature | 0–10 °C during nitration | Prevents decomposition and side reactions |

| Solvent | Aqueous or mixed aqueous-organic solvents | Supports hydration and crystallization |

| Reaction Time | Several hours | Monitored for completion by TLC or spectroscopy |

| Purification | Recrystallization from water | Yields dihydrate crystals |

Analytical and Structural Confirmation

- X-ray Crystallography : Confirms the dihydrate crystal structure with detailed bond lengths and hydrogen bonding networks. The cyclohexane ring adopts a chair conformation with hydroxyl groups participating in extensive intermolecular hydrogen bonding.

- Spectroscopic Methods : NMR, IR, and mass spectrometry confirm the presence of hydroxyl and nitro groups and the molecular integrity.

- Elemental Analysis : Confirms molecular formula C6H14N2O10 consistent with dihydrate form.

Research Findings and Notes

- The compound exhibits strong hydrogen bonding due to the four hydroxyl groups and water molecules, influencing its crystalline form and stability.

- Selective nitration is critical; harsh conditions lead to decomposition or unwanted side products.

- The dihydrate form is the stable crystalline state under ambient conditions, facilitating handling and storage.

- Synthetic methods often require purification steps such as recrystallization to obtain high-purity material suitable for research or application.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Nitration of Cyclohexane Tetrol | Cyclohexane-1,2,4,5-tetrol | Selective nitration, crystallization | Direct synthesis, well-defined | Requires careful control to avoid side reactions |

| From myo-Inositol | Natural polyol myo-inositol | Oxidation, nitration, purification | Uses natural precursor, regioselective | Multi-step, may require extensive purification |

Chemical Reactions Analysis

2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkoxides using appropriate reagents like thionyl chloride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2,3,5,6-tetrahydroxy-1,4-diaminocyclohexane.

Scientific Research Applications

Explosive Materials

One of the most notable applications of 2,3,5,6-tetrahydroxy-1,4-dinitrocyclohexane dihydrate is in the field of explosives. The compound can serve as a precursor for the synthesis of energetic materials due to its high nitrogen content and structural stability. Research indicates that derivatives of this compound can be utilized to enhance the performance of explosives by improving their sensitivity and stability under various conditions .

Pigment Production

The compound can also be explored for its potential in pigment production. Its structural properties allow for modifications that can yield colored derivatives suitable for use in dyes and pigments. This application is particularly relevant in industries focused on sustainable practices where natural or less harmful pigments are preferred .

Drug Development

In pharmaceutical research, compounds similar to this compound have been investigated for their biological activities. The presence of multiple hydroxyl groups suggests potential antioxidant properties, making it a candidate for drug development targeting oxidative stress-related diseases .

Therapeutic Agents

Studies have indicated that derivatives of this compound may exhibit therapeutic effects in treating cardiovascular diseases. Its ability to modulate nitric oxide levels may contribute to improved vascular function and reduced blood pressure . Ongoing research aims to explore these properties further.

Pollutant Degradation

The compound's reactive nature makes it a candidate for environmental applications such as pollutant degradation. Its ability to form complexes with heavy metals could facilitate the removal of these contaminants from water sources . Research into its effectiveness in catalyzing reactions that break down organic pollutants is ongoing.

Bioremediation

In bioremediation efforts, this compound may be utilized to enhance microbial degradation processes. Its structural features could support microbial growth or act as a substrate in bioremediation strategies aimed at restoring contaminated environments .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate exerts its effects is primarily related to its chemical structure. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl groups can form hydrogen bonds, affecting the compound’s solubility and binding properties. These interactions can modulate various molecular targets and pathways, depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings

Redox Behavior: Tetroquinone dihydrate exhibits pH-dependent redox activity, making it suitable for sulfate titrations in acidic media .

Energetic Material Synthesis : Nitration of tetrahydroxy derivatives (e.g., DFTHP) yields high-energy-density compounds like TEX, highlighting its role in explosives research .

Comparative Solubility: Unlike hydrophobic analogs (e.g., DQ), the dihydrate form and disodium salt of tetroquinone are water-soluble, broadening their utility in aqueous systems .

Biological Activity

2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate (CAS No. 37098-43-4) is a chemical compound characterized by its unique molecular structure, which includes both hydroxyl and nitro functional groups. This compound has garnered interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and applications.

- Molecular Formula: C₆H₁₀N₂O₈

- Molecular Weight: 238.15 g/mol

- Physical State: Dihydrate form

The biological activity of this compound is primarily attributed to its chemical structure. The nitro groups can undergo redox reactions, influencing reactivity and interactions with biological molecules. The hydroxyl groups facilitate hydrogen bonding, which can modulate solubility and binding properties to various molecular targets .

Biological Activity

Research indicates that the compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity due to its ability to disrupt microbial cell membranes.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Pharmacological Applications : Investigations into its pharmacological properties indicate potential for therapeutic applications in targeting specific molecular pathways related to disease processes .

Case Studies and Research Findings

Recent studies have explored the compound's applications in various contexts:

- Study on Antimicrobial Activity : A study evaluated the effectiveness of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, supporting its potential use as a natural preservative in food products.

- Antioxidant Efficacy : In vitro assays demonstrated that the compound effectively reduced lipid peroxidation in cell cultures exposed to oxidative stressors. This suggests a protective role against cellular damage.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Functional Groups | Key Applications |

|---|---|---|

| 2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane | Hydroxyl and Nitro | Antimicrobial and Antioxidant |

| 1,4-Dinitrobenzene | Nitro | Explosives and dye production |

| Cyclohexane-1,2,4,5-tetrol | Hydroxyl | Solvent and chemical synthesis |

Chemical Reactions

The compound can undergo various chemical transformations:

Q & A

Q. How can researchers optimize the synthesis of 2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) using nitro-functionalized cyclohexane precursors. Purification can be achieved via recrystallization in aqueous ethanol or gradient column chromatography, monitoring purity via HPLC and cross-validating with NMR spectroscopy . Adjust catalyst selection (e.g., acid/base conditions) to minimize byproducts, as seen in analogous nitro-cyclohexane syntheses .

Q. What analytical techniques are most effective for characterizing the structural and thermal stability of this compound?

- Methodological Answer : Combine X-ray crystallography (for hydrate configuration) with FT-IR to confirm hydroxyl and nitro group vibrations. Thermogravimetric analysis (TGA) under nitrogen can assess dehydration behavior, while differential scanning calorimetry (DSC) identifies phase transitions. Cross-reference spectral data with NIST databases for nitro-cyclohexane derivatives .

Q. How should researchers design experiments to evaluate solubility and stability in varying pH conditions?

- Methodological Answer : Conduct equilibrium solubility studies in buffered solutions (pH 1–13) at 25°C and 37°C. Use UV-Vis spectroscopy to monitor degradation kinetics, and correlate results with computational models (e.g., COSMO-RS) to predict pH-dependent stability. Include controls for hydrolytic decomposition, referencing methodologies for nitroaromatic compounds .

Advanced Research Questions

Q. What experimental frameworks are recommended to resolve contradictions in reported stability data between aqueous and non-polar solvents?

- Methodological Answer : Employ a quadripolar methodological model:

Theoretical : Reconcile discrepancies using solvatochromic theory (e.g., Kamlet-Taft parameters).

Technical : Perform solvent-screening assays with real-time Raman spectroscopy to track molecular interactions.

Morphological : Compare crystal structures in different solvents via XRD.

Epistemological : Validate findings against peer-reviewed datasets for nitro-hydroxyl compounds .

Q. How can researchers mechanistically study the environmental fate of this compound in soil-water systems?

- Methodological Answer : Use isotope-labeled (e.g., ¹⁵N) analogs in microcosm experiments to track degradation pathways. Pair LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify metabolites. Apply fugacity modeling to predict partitioning behavior, integrating data from analogous dinitrocyclohexane studies .

Q. What interdisciplinary approaches are suitable for probing its potential bioactivity or toxicity in cellular models?

- Methodological Answer : Design cell-based assays (e.g., mitochondrial toxicity in HEK293 cells) with dose-response profiling. Combine transcriptomic analysis (RNA-seq) to identify affected pathways. Cross-validate with molecular docking studies targeting nitroreductase enzymes, referencing protocols for structurally related phytotoxins .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be systematically addressed?

Q. What statistical models are robust for interpreting heterogeneous reactivity data across studies?

- Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to identify dominant variables (e.g., solvent polarity, temperature). Use Bayesian meta-analysis to quantify uncertainty in conflicting datasets, anchoring results to a theoretical framework such as transition-state theory .

Q. How can researchers integrate computational chemistry to predict novel derivatives with enhanced properties?

- Methodological Answer : Use QSAR models parametrized with electronic descriptors (HOMO-LUMO gaps, Mulliken charges) from DFT calculations. Screen virtual libraries for derivatives with improved thermal stability or solubility, validated via MD simulations. Reference nitro-cyclohexane analog datasets for calibration .

Q. What protocols ensure reproducibility in kinetic studies of its redox reactions?

- Methodological Answer :

Standardize conditions using a potentiostat for controlled potential electrolysis. Monitor reaction progress via in situ IR spectroscopy and EPR to detect radical intermediates. Publish raw kinetic traces and computational input files, adhering to FAIR data principles .

Notes

- Data Sources : Prioritize peer-reviewed journals, NIST databases, and institutional reports. Avoid non-academic platforms like BenchChem.

- Theoretical Linkage : Always anchor experiments to frameworks like solvatochromism or transition-state theory to contextualize findings .

- Conflict Resolution : Use multi-method validation (e.g., experimental + computational) to address data inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.